Coenzyme Q1

Catalog No.
S593122
CAS No.
727-81-1
M.F
C14H18O4
M. Wt
250.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coenzyme Q1

CAS Number

727-81-1

Product Name

Coenzyme Q1

IUPAC Name

2,3-dimethoxy-5-methyl-6-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C14H18O4/c1-8(2)6-7-10-9(3)11(15)13(17-4)14(18-5)12(10)16/h6H,7H2,1-5H3

InChI Key

SOECUQMRSRVZQQ-UHFFFAOYSA-N

SMILES

Array

Synonyms

2,3-Dimethoxy-5-methyl-6-(3-methyl-2-butenyl)-2,5-cyclohexadiene-1,4-dione; 2,3-Dimethoxy-5-methyl-6-(3-methyl-2-butenyl)-p-benzoquinone; CoQ1; NSC 268269; Ubiquinone 1; Ubiquinone 5; Ubiquinone Q1; Ubiquinone Q5

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)C

The exact mass of the compound Coenzyme Q1 is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 268269. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Ubiquinone - Supplementary Records. It belongs to the ontological category of 1,4-benzoquinones in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Coenzyme Q1 (CoQ1) is a member of the ubiquinone family, characterized by a benzoquinone head and a single isoprenyl subunit in its side chain. This structure makes it the shortest-chain analog of the more widely known Coenzyme Q10 (CoQ10). While CoQ10 is central to mitochondrial electron transport in humans, CoQ1's distinct physicochemical properties, stemming from its short, less lipophilic tail, make it a critical tool for specific research applications where the handling properties and membrane interactions of long-chain quinones are prohibitive. It is frequently used in comparative studies to elucidate the functional impact of isoprenyl chain length and as an electron acceptor in assays for mitochondrial complex I activity.

Substituting Coenzyme Q1 with its long-chain analog, Coenzyme Q10, can lead to critical failures in experimental design and formulation. The primary differentiator is lipophilicity; CoQ10's long, 10-unit isoprenoid tail renders it highly insoluble in aqueous solutions and only sparingly soluble in lipids, creating significant handling, delivery, and bioavailability challenges. In contrast, CoQ1's single isoprenoid unit results in substantially lower lipophilicity and improved solubility in common laboratory solvents like ethanol. This fundamental difference in physical properties dictates their utility; CoQ1 is suitable for creating homogenous solutions for *in vitro* assays and electrochemical studies, whereas CoQ10 is inherently difficult to work with outside of specialized lipid-based formulations or membrane-bound systems. Therefore, selecting CoQ10 for applications requiring aqueous-phase activity or direct cellular delivery without a carrier system is often impractical.

Superior Solubility in Ethanol for Simplified Stock Preparation and Handling

Coenzyme Q1 demonstrates markedly improved solubility in ethanol, a common laboratory solvent, compared to the practically insoluble Coenzyme Q10. Technical datasheets specify the solubility of CoQ1 in ethanol as 10 mg/mL, enabling the straightforward preparation of concentrated, stable stock solutions. In stark contrast, CoQ10 is widely documented as being insoluble in water and requiring complex formulation strategies, such as nanoemulsions or lipid carriers, to achieve dispersion and bioavailability, highlighting its poor handling characteristics in pure form for aqueous or ethanolic systems.

Evidence DimensionSolubility in Ethanol
Target Compound Data10 mg/mL
Comparator Or BaselineCoenzyme Q10: Insoluble
Quantified DifferenceQualitatively significant; CoQ1 is soluble while CoQ10 is not.
ConditionsStandard laboratory conditions for solvent-based stock preparation.

This solubility advantage eliminates the need for complex and potentially interfering surfactants or co-solvents, ensuring cleaner, more reproducible in vitro assays and simplified formulation development.

Distinct Electrochemical Behavior for Specialized Redox Probing

The electrochemical properties of ubiquinones are influenced by their structure, and CoQ1 serves as a valuable, distinct tool compared to its longer-chain analogs. In voltammetric studies using a glassy carbon electrode in an acetonitrile medium, CoQ1 exhibits a characteristic cyclic voltammogram for its two-step reduction/oxidation process. While direct head-to-head comparisons of standard potentials under identical conditions are scarce, the literature consistently shows that the lipophilicity of the isoprenoid tail affects adsorption at the electrode surface and interaction with the solvent, influencing the measured potentials and kinetics. The high lipophilicity of CoQ10 often necessitates the use of mercury electrodes for pre-concentration to obtain clear signals, a procedural requirement not always necessary for the less lipophilic CoQ1.

Evidence DimensionVoltammetric Behavior & Electrode Compatibility
Target Compound DataExhibits clear redox peaks on glassy carbon electrodes in aprotic solvents.
Comparator Or BaselineCoenzyme Q10: High lipophilicity often requires pre-concentration or specialized electrodes (e.g., mercury) for analysis.
Quantified DifferenceProcedural and qualitative difference in analytical requirements.
ConditionsCyclic voltammetry in aprotic (acetonitrile) and aqueous media.

For researchers in bioelectrochemistry or sensor development, CoQ1 provides a more tractable model compound for studying quinone redox chemistry without the confounding factor of strong surface adsorption or the need for hazardous mercury electrodes.

Differential Bioactivation Pathway Compared to Synthetic Analog Idebenone

Coenzyme Q1, like other natural ubiquinones, requires bioactivation to its reduced hydroquinone form to function as an antioxidant or electron donor. This reduction is preferentially mediated by mitochondrial electron transport chain enzymes. In contrast, the synthetic, short-chain analog Idebenone is primarily activated by the cytoplasmic NQO1 reductase. This difference in activation pathways is critical. In systems with compromised mitochondrial function, CoQ1's efficacy may be limited, whereas Idebenone can be activated by an alternative cytoplasmic route, bypassing a dysfunctional complex I.

Evidence DimensionPrimary Bioactivation Pathway
Target Compound DataMitochondrial Electron Transport Chain (mETC) enzymes.
Comparator Or BaselineIdebenone: Cytoplasmic NQO1 reductase.
Quantified DifferenceQualitatively distinct enzymatic pathways.
ConditionsCellular models of mitochondrial function and dysfunction.

This allows researchers to specifically probe mitochondrial-dependent quinone reduction using CoQ1 without the confounding activity of cytoplasmic NQO1, or to use Idebenone as a comparator that functions even when mitochondrial Complex I is inhibited.

In Vitro Mitochondrial Respiration Assays

For studies measuring the activity of mitochondrial respiratory chain complexes, particularly Complex I, CoQ1 serves as an ideal electron acceptor. Its superior solubility in ethanol allows for direct and easy addition to aqueous assay buffers without the use of detergents that could disrupt mitochondrial membranes, a significant problem when working with the highly lipophilic CoQ10.

Development of Electrochemical Biosensors

When developing sensors to probe quinone reductase activity or cellular redox states, CoQ1 provides a well-behaved model analyte. Its defined electrochemical signature on standard electrodes like glassy carbon simplifies sensor design and data interpretation, avoiding the complexities of surface fouling or pre-concentration steps often associated with the long-chain, highly adsorptive CoQ10.

Comparative Studies on Quinone Metabolism and Function

CoQ1 is an essential tool for dissecting the role of the isoprenoid tail in the function, transport, and cellular localization of ubiquinones. By comparing the effects of CoQ1 against CoQ2, CoQ4, and CoQ10 in cellular or reconstituted systems, researchers can directly attribute differences in activity to the length and lipophilicity of the side chain.

Physical Description

Solid

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Exact Mass

250.12050905 Da

Monoisotopic Mass

250.12050905 Da

Heavy Atom Count

18

Appearance

Assay:≥98%A solution in ethanol

UNII

JR17826E4G

Other CAS

727-81-1

Wikipedia

Coenzyme_Q5

Dates

Last modified: 08-15-2023

Enhancement of antroquinonol production during batch fermentation using pH control coupled with an oxygen vector

Yongjun Xia, Yan Chen, Xiaofeng Liu, Xuan Zhou, Zhaochu Wang, Guangqiang Wang, Zhiqiang Xiong, Lianzhong Ai
PMID: 29900550   DOI: 10.1002/jsfa.9206

Abstract

Antroquinonol, a ubiquinone derivative that shows anticancer and anti-inflammatory activities, is produced during solid-state fermentation of Antrodia camphorata; however, it cannot be biosynthesized via conventional submerged fermentation.
A method for enhancing the biosynthesis of antroquinonol by controlling pH and adding an oxygen vector in a 7 L bioreactor was studied. In shake-flask experiments, a maximum antroquinonol production of 31.39 ± 0.78 mg L
was obtained by fermentation with adding 0.2 g L
coenzyme Q
(CoQ
), at the 96th hour. Following kinetic analysis of the fermentation process, pH control strategies were investigated. A maximum antroquinonol production of 86.47 ± 3.65 mg L
was achieved when the pH was maintained at 5.0, which exhibited an increase of 348.03% higher than the batch without pH regulation (19.30 ± 0.88 mg L
). The conversion rate of CoQ
improved from 1.51% to 20.20%. Further research revealed that the addition of n-tetradecane could increase the production of antroquinonol to 115.62 ± 4.87 mg L
by increasing the dissolved oxygen in the fermentation broth.
The results demonstrated that pH played an important role in antroquinonol synthesis in the presence of the effective precursor CoQ
. It was a very effective strategy to increase the yield of antroquinonol by controlling pH and adding oxygen vector. © 2018 Society of Chemical Industry.


Planococcus versutus sp. nov., isolated from soil

Wah-Seng See-Too, Robson Ee, Munusamy Madhaiyan, Soon-Wo Kwon, Jia Yi Tan, Yan Lue Lim, Peter Convey, David A Pearce, Wai Fong Yin, Kok-Gan Chan
PMID: 27959786   DOI: 10.1099/ijsem.0.001721

Abstract

A taxonomic study was performed on a novel Gram-stain-positive, coccus-shaped, orange-pigmented motile bacterium, designated as strain L10.15
. The organism was isolated from a soil sample collected in Lagoon Island (close to Adelaide Island, western Antarctic Peninsula) using a quorum-quenching enrichment medium. Growth occurred at 4-30 °C, pH 6-11 and at moderately high salinity (0-15 %, w/v, NaCl), with optimal growth at 26 °C, at pH 7-8 and with 6 % (w/v) NaCl. 16S rRNA gene sequence analysis showed that strain L10.15
belonged to the genus Planococcus and was closely related to Planococcus halocryophilus Or1
(99.3 % similarity), Planococcus donghaensis JH1
(99.0 %), Planococcus antarcticus DSM 14505
(98.3 %), Planococcus plakortidis AS/ASP6 (II)
(97.6 %), Planococcus maritimus TF-9
(97.5 %), Planococcus salinarum ISL-6
(97.5 %) and Planococcus kocurii NCIMB 629
(97.5 %). However, the average nucleotide identity-MUMmer analysis showed low genomic relatedness values of 71.1-81.7 % to the type strains of these closely related species of the genus Planococcus. The principal fatty acids were anteiso-C15 : 0, C16 : 1ω7c and anteiso-C17 : 0, and the major menaquinones of strain L10.15
were MK-5 (48 %), MK-6 (6 %) and MK-7 (44 %). Polar lipid analysis revealed the presence of phosphatidylethanolamine, phosphatidylglycerol, diphosphatidylglycerol and aminophospholipid. The DNA G+C content was 39.4 mol%. The phenotypic and genotypic data indicate that strain L10.15
represents a novel species of the genus Planococcus, for which the name Planococcus versutus sp. nov. is proposed. The type strain is L10.15
(=DSM 101994
=KACC 18918
).


Reduction of Synthetic Ubiquinone QT Catalyzed by Bovine Mitochondrial Complex I Is Decoupled from Proton Translocation

Kenji Okuda, Masatoshi Murai, Shunsuke Aburaya, Wataru Aoki, Hideto Miyoshi
PMID: 26701224   DOI: 10.1021/acs.biochem.5b01090

Abstract

We previously succeeded in site-specific chemical modifications of the inner part of the quinone binding pocket of bovine mitochondrial complex I through ligand-directed tosylate (LDT) chemistry using specific inhibitors as high-affinity ligands for the enzyme [Masuya, T., et al. (2014) Biochemistry 53, 2304-2317, 7816-7823]. To investigate whether a short-chain ubiquinone, in place of these specific inhibitors, serves as a ligand for LDT chemistry, we herein synthesized a LDT reagent QT possessing ubiquinone scaffold and performed LDT chemistry with bovine heart submitochondrial particles (SMP). Detailed proteomic analyses revealed that QT properly guides the tosylate group into the quinone binding pocket and transfers a terminal alkyne to nucleophilic amino acids His150 and Asp160 in the 49 kDa subunit. This result clearly indicates that QT occupies the inner part of the quinone binding pocket. Nevertheless, we noted that QT is a unique electron acceptor from complex I distinct from typical short-chain ubiquinones such as ubiquinone-1 (Q1) for several reasons; for example, QT reduction in NADH-QT oxidoreduction was almost completely insensitive to quinone-site inhibitors (such as bullatacin and piericidin A), and this reaction did not produce a membrane potential. On the basis of detailed comparisons of the electron transfer features between QT and typical short-chain quinones, we conclude that QT may accept electrons from an N2 cluster at a position different from that of typical short-chain quinones because of its unique side-chain structure; accordingly, QT reduction is unable to induce putative structural changes inside the quinone binding pocket, which are critical for driving proton translocation. Thus, QT is the first ubiquinone analogue, to the best of our knowledge, the catalytic reduction of which is decoupled from proton translocation through the membrane domain. Implications for mechanistic studies on QT are also discussed.


Is Coenzyme Q10 Effective in Protection against Ulcerative Colitis? An Experimental Study in Rats

Mohamed Gamal Ewees, Basim Anwar Shehata Messiha, Ali Ahmed Abo-Saif, Hekma Abd El-Tawab Abd El-Latif
PMID: 27374290   DOI: 10.1248/bpb.b16-00124

Abstract

Coenzyme Q10 (Co-Q10) is a vitamin-like supplement which appears to be safe, with minimal side effects and low drug interaction potential. Co-Q10 is used in the treatment of a variety of disorders related primarily to suboptimal cellular energy metabolism and oxidative injury. Studies supporting the efficacy of Co-Q10 appear most promising for a variety of diseases, including ulcerative colitis (UC). The present investigation aims to elucidate the possible protective effects of Co-Q10 against UC, as induced by the administration of iodoacetamide to adult male albino rats. In our study, Co-Q10 showed potent anti-oxidant and anti-inflammatory activities through a significant increase in catalase activity and glutathione content. In addition, it significantly decreased myeloperoxidase activity, malondialdehyde content and nitrate/nitrite production. These results suggest that Co-Q10 protects against UC in rats via anti-oxidant and anti-inflammatory potentials, and therefore seems promising for use in further clinical trials.


The effects of mitochondrial complex I blockade on ATP and permeability in rat pulmonary microvascular endothelial cells in culture (PMVEC) are overcome by coenzyme Q1 (CoQ1)

Robert D Bongard, Mary I Townsley, Marilyn P Merker
PMID: 25452141   DOI: 10.1016/j.freeradbiomed.2014.09.030

Abstract

In isolated rat lung perfused with a physiological saline solution (5.5mM glucose), complex I inhibitors decrease lung tissue ATP and increase endothelial permeability (Kf), effects that are overcome using an amphipathic quinone (CoQ1) [Free Radic. Biol. Med.65:1455-1463; 2013]. To address the microvascular endothelial contribution to these intact lung responses, rat pulmonary microvascular endothelial cells in culture (PMVEC) were treated with the complex I inhibitor rotenone and ATP levels and cell monolayer permeability (PS) were measured. There were no detectable effects on ATP or permeability in experimental medium that, like the lung perfusate, contained 5.5mM glucose. To unmask a potential mitochondrial contribution, the glucose concentration was lowered to 0.2mM. Under these conditions, rotenone decreased ATP from 18.4±1.6 (mean±SEM) to 4.6±0.8nmol/mg protein, depolarized the mitochondrial membrane potential (Δψm) from -129.0±3.7 (mean±SEM) to -92.8±5.5mV, and decreased O2 consumption from 2.0±0.1 (mean±SEM) to 0.3±0.1nmol/min/mg protein. Rotenone also increased PMVEC monolayer permeability (reported as PS in nl/min) to FITC-dextran (~40kDa) continually over a 6 h time course. When CoQ1 was present with rotenone, normal ATP (17.4±1.4nmol/mg protein), O2 consumption (1.5±0.1nmol/min/mg protein), Δψm (-125.2±3.3mV), and permeability (PS) were maintained. Protective effects of CoQ1 on rotenone-induced changes in ATP, O2 consumption rate, Δψm, and permeability were blocked by dicumarol or antimycin A, inhibitors of the quinone-mediated cytosol-mitochondria electron shuttle [Free Radic. Biol. Med.65:1455-1463; 2013]. Key rotenone effects without and with CoQ1 were qualitatively reproduced using the alternative complex I inhibitor, piericidin A. We conclude that, as in the intact lung, PMVEC ATP supply is linked to the permeability response to complex I inhibitors. In contrast to the intact lung, the association in PMVEC was revealed only after decreasing the glucose concentration in the experimental medium from 5.5 to 0.2mM.


ERG9 and COQ1 disruption reveals isoprenoids biosynthesis is closely related to mitochondrial function in Saccharomyces cerevisiae

Beibei Huang, Jing Guo, Lianna Sun, Wansheng Chen
PMID: 24056878   DOI: 10.1039/c3ib40063h

Abstract

Understanding in vivo regulation of isoprenoid biosynthesis is important for identifying strategies to improve carbon fluxes to desirable endproducts. To study the relevance of gene functions, substrate availability, metabolic flux, and the energetics of resource utilization for isoprenoids biosynthesis, Saccharomyces cerevisiae was co-engineered with endogenous deregulated erg9 and/or coq1 and exogenous plant genes that will lead to sesqui- and diterpene production. The flow of substrates through the MVA pathway statistically showed isoprenoids precursor levels were tightly regulated by erg9 and coq1 genes in S. cerevisiae. Physiological analysis by fluorescent probes and labeling techniques revealed elimination of the competing and/or degrading pathways by gene knockout can increase cellular stresses and change the energy metabolism. To further evaluate the role of erg9 and coq1 in the regulation of isoprenoids synthesis, heterologous terpene synthases from plants were introduced into S. cerevisiae, including the wild-type and mutant strains along with feeding of various metal cofactors under anoxic/oxic conditions. The product distribution in the strains indicated that the energy barrier could be the reason that different metal ion-assisted electrophilic attacks initiated carbocation formation, carbocation stabilization, and rearrangement, incorporating exquisite regio- and stereospecificity, to generate structurally diverse products. The yeast altered in the profile of terpenoids and their precursor pools aided the mechanisms of terpenoid biosynthesis and its regulation, highlighting the need for mitochondrial function when engineering metabolic flux using assumptions based on a comprehensive network of the mitochondrial system.


Coenzyme Q₁₀, α-tocopherol, and oxidative stress could be important metabolic biomarkers of male infertility

Anna Gvozdjáková, Jarmila Kucharská, Jozef Dubravicky, Viliam Mojto, Ram B Singh
PMID: 25810566   DOI: 10.1155/2015/827941

Abstract

Oxidative stress, decreased antioxidant capacity, and impaired sperm mitochondrial function are the main factors contributing to male infertility. The goal of the present study was to assess the effect of the per os treatment with Carni-Q-Nol (440 mg L-carnitine fumarate + 30 mg ubiquinol + 75 IU vitamin E + 12 mg vitamin C in each softsule) in infertile men on sperm parameters, concentration of antioxidants (coenzyme Q10, CoQ(10-TOTAL), γ, and α-tocopherols), and oxidative stress in blood plasma and seminal fluid. Forty infertile men were supplemented daily with two or three Carni-Q-Nol softsules. After 3 and 6 months of treatment, improved sperm density was observed (by 48.9% and 80.9%, resp.) and after 3-month treatment the sperm pathology decreased by 25.8%. Concentrations of CoQ(10-TOTAL) (ubiquinone + ubiquinol) and α-tocopherol were significantly increased and the oxidative stress was decreased. In conclusion, the effect of supplementary therapy with Carni-Q-Nol showed benefits on sperm function in men, resulting in 45% pregnancies of their women. We assume that assessment of oxidative stress, CoQ(10-TOTAL), and α-tocopherol in blood plasma and seminal fluid could be important metabolic biomarkers in both diagnosis and treatment of male infertility.


Effects of ubiquinone derivatives on the mitochondrial unselective channel of Saccharomyces cerevisiae

Manuel Gutiérrez-Aguilar, Helga M López-Carbajal, Cristina Uribe-Alvarez, Emilio Espinoza-Simón, Mónica Rosas-Lemus, Natalia Chiquete-Félix, Salvador Uribe-Carvajal
PMID: 25465614   DOI: 10.1007/s10863-014-9595-3

Abstract

Ubiquinone derivatives modulate the mammalian mitochondrial Permeability Transition Pore (PTP). Yeast mitochondria harbor a similar structure: the respiration- and ATP-induced Saccharomyces cerevisiae Mitochondrial Unselective Channel ( Sc MUC). Here we show that decylubiquinone, a well-characterized inhibitor of the PTP, suppresses Sc MUC opening in diverse strains and independently of respiratory chain modulation or redox-state. We also found that naturally occurring derivatives such as hexaprenyl and decaprenyl ubiquinones lacked effects on the Sc MUC. The PTP-inactive ubiquinone 5 (Ub5) promoted the Sc MUC-independent activation of the respiratory chain in most strains tested. In an industrial strain however, Ub5 blocked the protection elicited by dUb. The results indicate the presence of a ubiquinone-binding site in the Sc MUC.


MitoPlex: A targeted multiple reaction monitoring assay for quantification of a curated set of mitochondrial proteins

Aleksandr B Stotland, Weston Spivia, Amanda Orosco, Allen M Andres, Roberta A Gottlieb, Jennifer E Van Eyk, Sarah J Parker
PMID: 32234390   DOI: 10.1016/j.yjmcc.2020.03.011

Abstract

Mitochondria are the major source of cellular energy (ATP), as well as critical mediators of widespread functions such as cellular redox balance, apoptosis, and metabolic flux. The organelles play an especially important role in the maintenance of cardiac homeostasis; their inability to generate ATP following impairment due to ischemic damage has been directly linked to organ failure. Methods to quantify mitochondrial content are limited to low throughput immunoassays, measurement of mitochondrial DNA, or relative quantification by untargeted mass spectrometry. Here, we present a high throughput, reproducible and quantitative mass spectrometry multiple reaction monitoring based assay of 37 proteins critical to central carbon chain metabolism and overall mitochondrial function termed 'MitoPlex'. We coupled this protein multiplex with a parallel analysis of the central carbon chain metabolites (219 metabolite assay) extracted in tandem from the same sample, be it cells or tissue. In tests of its biological applicability in cells and tissues, "MitoPlex plus metabolites" indicated profound effects of HMG-CoA Reductase inhibition (e.g., statin treatment) on mitochondria of i) differentiating C2C12 skeletal myoblasts, as well as a clear opposite trend of statins to promote mitochondrial protein expression and metabolism in heart and liver, while suppressing mitochondrial protein and ii) aspects of metabolism in the skeletal muscle obtained from C57Bl6 mice. Our results not only reveal new insights into the metabolic effect of statins in skeletal muscle, but present a new high throughput, reliable MS-based tool to study mitochondrial dynamics in both cell culture and in vivo models.


Depleted energy charge and increased pulmonary endothelial permeability induced by mitochondrial complex I inhibition are mitigated by coenzyme Q1 in the isolated perfused rat lung

Robert D Bongard, Ke Yan, Raymond G Hoffmann, Said H Audi, Xiao Zhang, Brian J Lindemer, Mary I Townsley, Marilyn P Merker
PMID: 23912160   DOI: 10.1016/j.freeradbiomed.2013.07.040

Abstract

Mitochondrial dysfunction is associated with various forms of lung injury and disease that also involve alterations in pulmonary endothelial permeability, but the relationship, if any, between the two is not well understood. This question was addressed by perfusing isolated intact rat lung with a buffered physiological saline solution in the absence or presence of the mitochondrial complex I inhibitor rotenone (20 μM). Compared to control, rotenone depressed whole lung tissue ATP from 5.66 ± 0.46 (SEM) to 2.34 ± 0.15 µmol · g(-1) dry lung, with concomitant increases in the ADP:ATP and AMP:ATP ratios. Rotenone also increased lung perfusate lactate (from 12.36 ± 1.64 to 38.62 ± 3.14 µmol · 15 min(-1) perfusion · g(-1) dry lung) and the lactate:pyruvate ratio, but had no detectable impact on lung tissue GSH:GSSG redox status. The amphipathic quinone coenzyme Q1 (CoQ1; 50 μM) mitigated the impact of rotenone on the adenine nucleotide balance, wherein mitigation was blocked by NAD(P)H-quinone oxidoreductase 1 or mitochondrial complex III inhibitors. In separate studies, rotenone increased the pulmonary vascular endothelial filtration coefficient (Kf) from 0.043 ± 0.010 to 0.156 ± 0.037 ml · min(-1) · cm H2O(-1) · g(-1) dry lung, and CoQ1 protected against the effect of rotenone on Kf. A second complex I inhibitor, piericidin A, qualitatively reproduced the impact of rotenone on Kf and the lactate:pyruvate ratio. Taken together, the observations imply that pulmonary endothelial barrier integrity depends on mitochondrial bioenergetics as reflected in lung tissue ATP levels and that compensatory activation of whole lung glycolysis cannot protect against pulmonary endothelial hyperpermeability in response to mitochondrial blockade. The study further suggests that low-molecular-weight amphipathic quinones may have therapeutic utility in protecting lung barrier function in mitochondrial insufficiency.


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